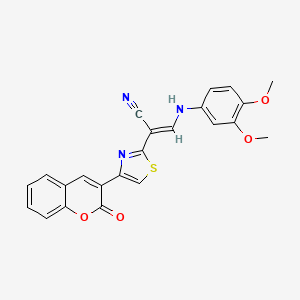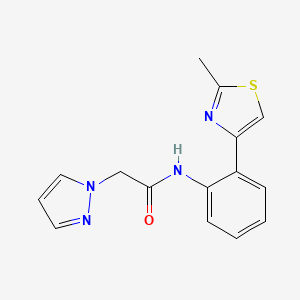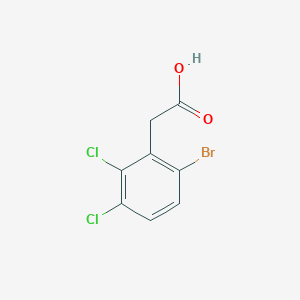
1-(4-chlorobenzyl)-N-(2,4-dimethylphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis and Cytotoxic Activity
The synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines has been explored through the reaction of 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione with various primary amines. This process yields a series of 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carboxylic acids. Further modification of these compounds by creating 4-N-[2-(dimethylamino)ethyl]carboxamides has demonstrated significant growth inhibitory properties against several cancer cell lines, including murine P388 leukemia, Lewis lung carcinoma (LLTC), and human Jurkat leukemia cells. Some of these compounds have shown potent cytotoxicity with IC50 values less than 10 nM. In vivo testing against colon 38 tumors in mice indicated that a single dose of certain derivatives, such as the 2-methyl and 2-(3,4-dimethoxyphenyl) derivatives, was curative .
An extension of this synthesis method has broadened the range of 2-substituents, maintaining the potent cytotoxicity against murine P388 leukemia and LLTC. The 2-(4-fluorophenyl) derivative, in particular, demonstrated increased potency over the previously reported 2-methyl analogue, with a single dose of 1.8 mg/kg proving curative in vivo against subcutaneous colon 38 tumors in mice .
Molecular Structure Analysis
The molecular structures of related compounds, specifically N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide (with X = 2 and 4), have been characterized by extensive intramolecular hydrogen bonds. The 4-chloro derivative forms dimeric pairs due to intermolecular N-H...O hydrogen bonds, which result in 14-membered rings with an R2(2)(14) motif. The heterocyclic thiazine rings in these structures adopt half-chair conformations. Although these compounds are not the exact molecule , they provide insight into the potential structural characteristics and stability conferred by intramolecular hydrogen bonding in chlorophenyl carboxamide derivatives .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are crucial for their biological activity. The initial reaction to form the benzo[b][1,6]naphthyridine-4-carboxylic acids, followed by the creation of carboxamides, is a key step that influences the cytotoxic properties of the final products. The ability to introduce a wide range of 2-substituents allows for the fine-tuning of these properties, as evidenced by the varying cytotoxic potencies and in vivo efficacies against cancer cell lines and tumors .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 1-(4-chlorobenzyl)-N-(2,4-dimethylphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide are not detailed in the provided papers, the general properties of carboxamide derivatives of benzo[b][1,6]naphthyridines can be inferred. These compounds are likely to have significant lipophilicity due to their aromatic and heterocyclic components, which may contribute to their ability to interact with biological membranes and targets. The presence of chloro and methyl groups can influence the electron distribution and steric effects, potentially affecting the binding affinity and reactivity of these molecules .
科学的研究の応用
Cytotoxic Activities
Research on carboxamide derivatives of benzo[b][1,6]naphthyridines has demonstrated potent cytotoxic properties against murine leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines. These compounds, with IC(50) values less than 10 nM in some cases, have shown promise in in vivo models against colon tumors in mice, suggesting a potential role in cancer therapy and pharmacological research (Deady et al., 2003).
Antibacterial Agents
The synthesis and evaluation of pyridonecarboxylic acids and their analogues, including those structurally similar to the subject compound, have revealed significant antibacterial activity. These studies focus on the development of new antibacterial agents, highlighting the compound's potential application in combating bacterial infections (Egawa et al., 1984).
Synthesis Methodologies
Innovative synthesis techniques for naphthyridine derivatives, including those with carboxamide functionalities, have been developed to streamline the production of these complex molecules. These methodologies are crucial for facilitating research and development in medicinal chemistry and related fields (Kobayashi et al., 2009).
Molecular Switches and Atropisomerism
Studies on specific naphthyridine derivatives have uncovered unique chemical behaviors, such as pH-dependent atropisomer bond rotation, suggesting potential applications as chiral molecular switches. This research opens up new avenues for developing write-protectable molecular systems with applications in molecular electronics and pharmacology (Welch et al., 2008).
特性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-(2,4-dimethylphenyl)-2-oxo-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O2/c1-15-5-10-21(16(2)12-15)27-23(29)20-13-18-4-3-11-26-22(18)28(24(20)30)14-17-6-8-19(25)9-7-17/h3-13H,14H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPMNBIPAPZDDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

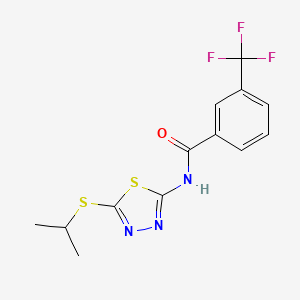
![6-Amino-2-[4-(tert-butyl)phenyl]chromen-4-one](/img/structure/B3009781.png)

![2-[(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-tert-butylacetamide](/img/structure/B3009784.png)
![6-(methylthio)-N-(p-tolyl)benzo[d]thiazol-2-amine](/img/structure/B3009785.png)
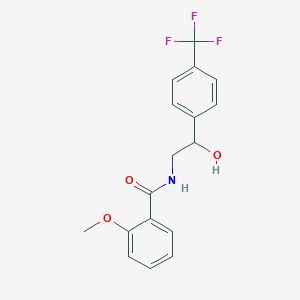
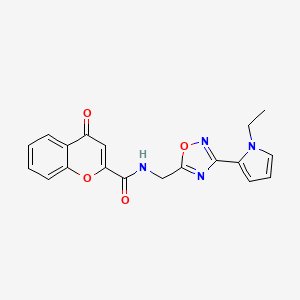
![Ethyl 5-[(2,4-dichlorobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3009789.png)
![4-{[(4-chlorobenzyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3009791.png)
![3-[2-(Difluoromethoxy)-3-fluorophenyl]-5-methylaniline](/img/structure/B3009793.png)

